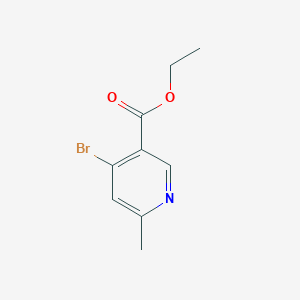

Ethyl 4-bromo-6-methylpyridine-3-carboxylate

Description

Properties

CAS No. |

1384871-32-2 |

|---|---|

Molecular Formula |

C9H10BrNO2 |

Molecular Weight |

244.08 g/mol |

IUPAC Name |

ethyl 4-bromo-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-11-6(2)4-8(7)10/h4-5H,3H2,1-2H3 |

InChI Key |

PVQRXUDFSGHAON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1)C)Br |

Origin of Product |

United States |

Preparation Methods

Diazotization and Bromination of 6-Amino-2-Methylpyridine

6-Amino-2-methylpyridine undergoes diazotization with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0–5°C to form a diazonium salt. Subsequent bromination with copper(I) bromide (CuBr) yields 6-bromo-2-methylpyridine.

Key conditions :

Oxidation to 6-Bromo-2-Pyridinecarboxylic Acid

The methyl group of 6-bromo-2-methylpyridine is oxidized using potassium permanganate (KMnO₄) in aqueous acidic medium:

15.8 g 6-bromo-2-methylpyridine + 34.8 g KMnO₄ → 16.5 g 6-bromo-2-pyridinecarboxylic acid

Reaction parameters :

Esterification with Ethanol

The carboxylic acid is esterified using ethanol and p-toluenesulfonic acid (PTSA) as a catalyst:

16.5 g 6-bromo-2-pyridinecarboxylic acid + 200 mL anhydrous ethanol + 1.5 g PTSA → 16.6 g ethyl ester

Optimized conditions :

- Reflux: 4 hours

- Workup: Recrystallization with ethyl acetate/petroleum ether

- Yield: 94%, purity: 99.5%.

Direct Bromination of Ethyl 6-Methylpyridine-3-Carboxylate

Alternative protocols brominate pre-formed pyridine esters using phosphorus tribromide (PBr₃) or bromine (Br₂):

Bromination with PBr₃/Br₂

A slurry of ethyl 6-methylpyridine-3-carboxylate is treated with PBr₃ in acetonitrile, followed by bromine addition:

74.57 g substrate + 30 mL PBr₃ → 83.56 g product

Conditions :

Regioselective Bromination in DMF

N,N-Dimethylformamide (DMF) enhances regioselectivity for the 4-position due to electronic effects:

Methyl 2,6-dichloropyridine-3-carboxylate + NaSCH₂C₆H₄CH₃ → Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate

Key insight :

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Solvent | Yield | Purity |

|---|---|---|---|---|

| Diazotization/Bromination | 6-Amino-2-methylpyridine | HBr, CuBr, PTSA | 94% | 99.5% |

| Direct Bromination | Ethyl 6-methylpyridine-3-carboxylate | PBr₃, DMF | 90% | 98.3% |

Advantages :

- Method 1 : High purity, scalable for industrial production.

- Method 2 : Avoids multi-step synthesis, suitable for lab-scale.

Challenges :

- Diazotization requires strict temperature control to avoid side reactions.

- Direct bromination may produce di-brominated byproducts without optimized stoichiometry.

Purification and Characterization

Recrystallization (ethyl acetate/petroleum ether) and column chromatography (silica gel, ethyl acetate/hexanes) are standard. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structure and purity:

- ¹H NMR (DMSO) : δ 1.47 (t, 3H, CH₃), 2.15 (s, 3H, CH₃), 4.51 (q, 2H, OCH₂), 7.91–9.20 (pyridine-H).

- HPLC : >99% purity.

Industrial-Scale Considerations

Patents emphasize cost-effective catalysts (PTSA over noble metals) and solvent recycling. For example, the use of acetonitrile (recovered via distillation) reduces waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-6-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 4-bromo-6-methylpyridine-3-carboxylate is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain biological pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 6-Bromo-3-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Pyridinecarboxylate ()

- Structure : Bromine at position 6, methoxy at position 3, and a 1-methyl-2-oxo-dihydropyridine core.

- Key Differences :

- The dihydro ring introduces conformational rigidity compared to the fully aromatic target compound.

- Methoxy group at position 3 enhances electron density, altering reactivity in electrophilic substitutions.

- Applications : Likely used in heterocyclic chemistry for ring-opening or oxidation reactions.

Ethyl 6-Bromo-4-Chloro-1,5-Naphthyridine-3-Carboxylate (, BP 243021083181-13-8)

- Structure : Bromine at position 6, chlorine at position 4, fused naphthyridine ring.

- Key Differences :

- Naphthyridine core increases π-conjugation and may improve binding in medicinal chemistry applications.

- Chlorine at position 4 adds a second halogen, enabling sequential cross-coupling reactions.

- Applications: Potential use in dual-functionalized catalyst systems or multi-step syntheses.

Methyl 2-Amino-6-Bromopyridine-3-Carboxylate ()

- Structure: Bromine at position 6, amino group at position 2, methyl ester.

- Key Differences: Amino group introduces nucleophilicity and hydrogen-bonding capability. Methyl ester (vs. ethyl) may alter solubility and hydrolysis kinetics.

- Applications: Building block for aminoquinolines or metal-chelating ligands.

Core Structural Modifications

Ethyl 6-Bromo-1H-Pyrrolo[3,2-c]Pyridine-3-Carboxylate ()

- Structure : Fused pyrrolopyridine ring with bromine at position 5.

- Key Differences :

- The fused bicyclic system enhances planarity and electronic delocalization, impacting absorption spectra.

- Reduced steric hindrance compared to 6-methyl substituents.

- Applications : Fluorescent probes or kinase inhibitors due to extended conjugation.

Ethyl 6-Bromo-1-Methyl-1H-Pyrazolo[4,3-b]Pyridine-3-Carboxylate ()

- Structure : Pyrazolopyridine core with bromine at position 6 and a methyl group on the pyrazole ring.

- Key Differences: Pyrazole ring introduces additional nitrogen atoms, altering acidity and coordination chemistry.

- Applications : Anticancer or antiviral agents targeting nucleotide-binding proteins.

Comparative Data Table

Biological Activity

Ethyl 4-bromo-6-methylpyridine-3-carboxylate, a derivative of picolinic acid, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₉H₁₀BrNO₂, with a molecular weight of 244.08 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through bromination of 6-methylpicolinic acid followed by esterification with ethanol. The synthesis typically involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and an acid catalyst for the esterification process.

The biological activity of this compound largely depends on its structural features. The presence of the bromine atom at the 4-position and the ethyl ester group enhances its reactivity and potential interactions with biological targets. The compound may act as a ligand for various receptors or enzymes, modulating their activity through mechanisms such as hydrogen bonding and hydrophobic interactions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit the growth of certain bacteria and fungi, suggesting that this compound may possess similar activities .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Investigations into related compounds have demonstrated effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors . These findings indicate that this compound could be explored for its neuropharmacological effects.

Case Studies

- Antimicrobial Activity : A study reported that pyridine derivatives showed significant inhibition against various bacterial strains, highlighting the potential of this compound in developing new antimicrobial agents .

- Neuropharmacological Potential : In a comparative study involving various pyridine derivatives, it was found that certain modifications led to enhanced binding affinity for serotonin receptors, indicating a possible mechanism for therapeutic action against anxiety disorders .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-bromopicolinate | Lacks methyl group at position 6 | Moderate antimicrobial activity |

| Ethyl 6-methylpicolinate | Lacks bromine atom at position 4 | Lower neuroactivity compared to brominated derivatives |

| Ethyl 4-chloro-6-methylpicolinate | Chlorine instead of bromine | Different reactivity; potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.